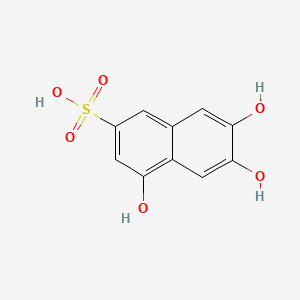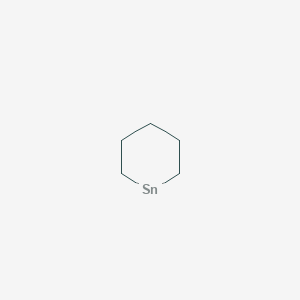
Stanninane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Stanninane, also known as tin hydride, is an inorganic compound with the chemical formula SnH₄. It is a colorless gas and the tin analogue of methane. This compound is a member of the organotin compounds, which are organometallic compounds containing tin-carbon bonds. These compounds have been extensively studied due to their unique properties and wide range of applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions
Stanninane can be synthesized by the reaction of tin tetrachloride (SnCl₄) with lithium aluminum hydride (LiAlH₄). The reaction proceeds as follows:
SnCl4+LiAlH4→SnH4+LiCl+AlCl3
This reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the reactants and products.
Industrial Production Methods
Industrial production of this compound involves the use of large-scale reactors where tin tetrachloride is reacted with lithium aluminum hydride under controlled conditions. The reaction is carefully monitored to ensure the complete conversion of reactants to the desired product. The resulting this compound gas is then purified and stored under appropriate conditions to prevent decomposition.
化学反応の分析
Types of Reactions
Stanninane undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form tin dioxide (SnO₂).
Reduction: this compound can be reduced to form elemental tin.
Substitution: this compound can undergo substitution reactions with halogens to form organotin halides.
Common Reagents and Conditions
Oxidation: Oxygen or other oxidizing agents are used under controlled conditions to oxidize this compound.
Reduction: Reducing agents such as hydrogen gas can be used to reduce this compound.
Substitution: Halogens such as chlorine or bromine are used in substitution reactions with this compound.
Major Products Formed
Oxidation: Tin dioxide (SnO₂)
Reduction: Elemental tin (Sn)
Substitution: Organotin halides (e.g., trimethyltin chloride)
科学的研究の応用
Stanninane has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-tin bonds.
Biology: Studied for its potential use in biological systems due to its unique properties.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Used in the production of various industrial chemicals and materials.
作用機序
The mechanism by which stanninane exerts its effects involves the formation of tin-carbon bonds. These bonds are highly reactive and can participate in various chemical reactions. The molecular targets and pathways involved in these reactions depend on the specific application and the conditions under which the reactions are carried out.
類似化合物との比較
Stanninane is unique among organotin compounds due to its high reactivity and versatility in chemical reactions. Similar compounds include:
Trimethyltin chloride: An organotin compound with three methyl groups attached to the tin atom.
Tributyltin hydride: An organotin compound with three butyl groups attached to the tin atom.
Tetramethyltin: An organotin compound with four methyl groups attached to the tin atom.
Compared to these compounds, this compound has a simpler structure and higher reactivity, making it a valuable reagent in various chemical reactions.
特性
CAS番号 |
6576-80-3 |
|---|---|
分子式 |
C5H10Sn |
分子量 |
188.84 g/mol |
IUPAC名 |
1λ2-stanninane |
InChI |
InChI=1S/C5H10.Sn/c1-3-5-4-2;/h1-5H2; |
InChIキー |
FJEKUEUBQQWPBY-UHFFFAOYSA-N |
正規SMILES |
C1CC[Sn]CC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


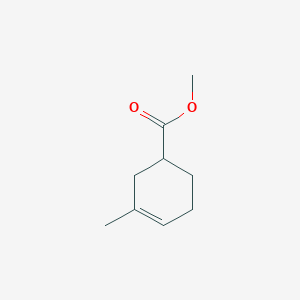
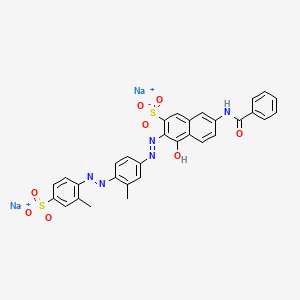
![Tert-butyl N-[(4-chlorophenyl)carbamoylamino]carbamate](/img/structure/B14735681.png)
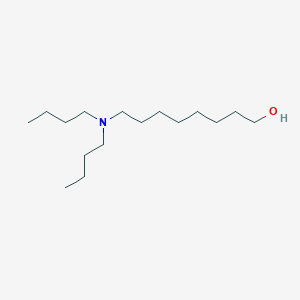
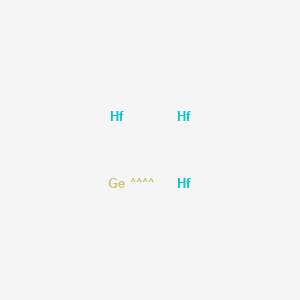

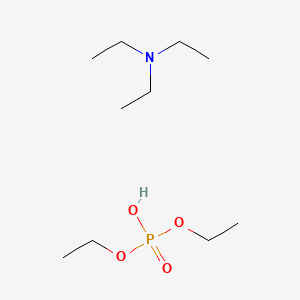
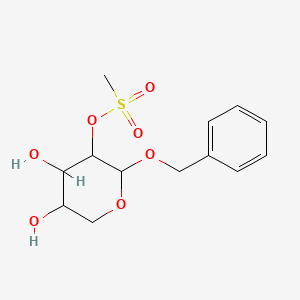
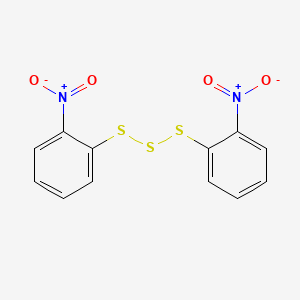
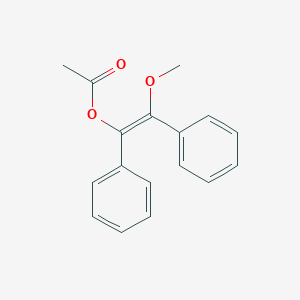
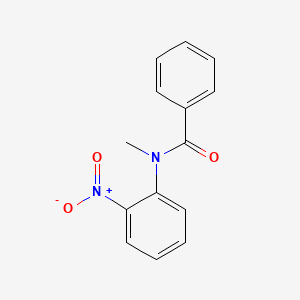
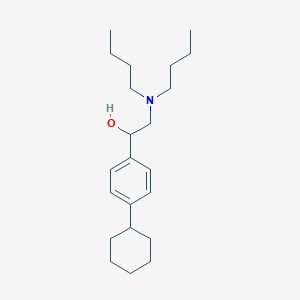
![methyl (7E,9Z,11R,12R,13R,14R,15R,16R,17R,18R,19R,20Z)-2,16-diacetyloxy-12,14,18,19,31-pentahydroxy-3,7,11,13,17,19,21,27-octamethyl-6,28-dioxo-23,25-dioxa-5-azatetracyclo[20.7.1.14,29.026,30]hentriaconta-1,3,7,9,20,22(30),26,29(31)-octaene-15-carboxylate](/img/structure/B14735766.png)
